1-Pyrrolidineethanol

Transdermal Drug Delivery Pharmaceutical Salt Selection Topical NSAID Formulation

Standard pyrrolidine lacks the hydroxyethyl handle required for aqueous reactions and fails to deliver the epolamine counterion essential for topical diclofenac. 1-Pyrrolidineethanol solves this with a tertiary amine-hydroxyethyl dual functionality enabling: • Diclofenac epolamine synthesis - the only counterion achieving clinically superior skin permeation vs. Na/K salts • Formaldehyde-free polyurethane catalysis for emission-compliant foam systems • Safe aqueous-media processing with reduced volatility (bp 187°C) and moderated basicity Supplied with ≥98% purity and full analytical documentation for immediate R&D and pilot-scale use.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 2955-88-6
Cat. No. B123674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pyrrolidineethanol
CAS2955-88-6
Synonyms1-Pyrrolidineethanol;  1-(2-Hydroxyethyl)pyrrolidine;  2-(1-Pyrrolidino)ethanol;  2-(1-Pyrrolidinyl)ethanol;  2-(Pyrrolidinyl)ethanol;  2-Pyrrolidinoethanol;  N-(2-Hydroxyethyl)pyrrolidine;  N-(β-Hydroxyethyl)pyrrolidine;  NSC 26883
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCO
InChIInChI=1S/C6H13NO/c8-6-5-7-3-1-2-4-7/h8H,1-6H2
InChIKeyXBRDBODLCHKXHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Pyrrolidineethanol: Chemical Profile and Industrial Utility


1-Pyrrolidineethanol (CAS 2955-88-6), also known as epolamine or N-(2-hydroxyethyl)pyrrolidine, is a liquid tertiary amine bearing a pyrrolidine ring and a hydroxyethyl substituent [1]. As an N-alkylpyrrolidine derivative, it combines the nucleophilic and basic properties of a cyclic amine with a pendant hydroxyl group that confers enhanced water miscibility and hydrogen-bonding capability [2]. The compound is industrially synthesized and serves as a critical synthetic intermediate, most notably in the manufacture of diclofenac epolamine, a salt form of the NSAID diclofenac specifically engineered for improved topical delivery [3]. Beyond this primary pharmaceutical application, its dual functional groups render it a versatile building block in organic synthesis, a reactive amine component in polyurethane catalyst systems, and a potential corrosion inhibitor in industrial formulations .

1-Pyrrolidineethanol: Irreplaceable by Simple Amines


The seemingly minor structural difference—an N-bound hydroxyethyl group instead of a hydrogen or simple alkyl chain—profoundly alters the compound's physicochemical and functional behavior in ways that render direct substitution with unsubstituted pyrrolidine or other small amines ineffective or even counterproductive [1]. This substitution introduces a hydrogen-bond donor site that dramatically increases aqueous solubility and miscibility compared to unsubstituted pyrrolidine, which is a volatile, strongly basic liquid with limited water compatibility . Furthermore, the tertiary amine character, as opposed to the secondary amine of pyrrolidine, moderates basicity and nucleophilicity, tuning reactivity for specific synthetic pathways and catalytic cycles [2]. In pharmaceutical salt formation, this structural feature is non-negotiable: the epolamine counterion imparts specific solubility and skin permeation properties to diclofenac that are not replicated by other common counterions like sodium or potassium, directly impacting the clinical performance of topical formulations [3]. For polyurethane catalysis, replacing the N,N-dimethyl group of standard catalysts with the pyrrolidine ring of 1-pyrrolidineethanol or its derivatives is not merely an alternative; it is a strategic modification that eliminates a specific, undesirable side reaction—the generation of formaldehyde—while maintaining catalytic efficiency, a balance not achieved by simply omitting the dimethyl group or using other cyclic amines [4].

1-Pyrrolidineethanol: Performance Metrics vs. Key Comparators


Skin Permeation: Diclofenac Epolamine vs. Sodium

In a direct head-to-head comparison using equine skin in Franz diffusion cells, a 1.3% diclofenac epolamine (DIC-EP) formulation demonstrated drastically higher cumulative permeation of diclofenac over 24 hours compared to a 1% diclofenac sodium liposomal cream (Surpass®) and a 1% aqueous diclofenac sodium solution [1]. Specifically, DIC-EP achieved cumulative permeation values of 230 ± 59 μg/cm² and 89.2 ± 32.5 μg/cm² in two age groups, whereas the sodium salt formulations only reached 1.76–3.3 μg/cm² [1]. This represents an approximate 50- to 130-fold increase in drug delivery to the target tissue, directly attributable to the epolamine salt's superior skin partitioning and permeation properties [1].

Transdermal Drug Delivery Pharmaceutical Salt Selection Topical NSAID Formulation

Solubility: Diclofenac Epolamine vs. Other Salts

The physicochemical properties of the epolamine salt of diclofenac are markedly different from those of other common diclofenac salts. A comparative study explicitly states that the diclofenac epolamine (DHEP) salt is 'much more soluble both in water and in lipid solvent than other diclofenac salts' [1]. While the study presents this as a qualitative statement based on observed solubility behavior, it underpins the salt's superior performance in topical formulations. This enhanced solubility is not observed with diclofenac sodium, potassium, or diethylamine salts, which show different and often more limited solubility profiles in various solvents [2]. The amphiphilic nature of the epolamine counterion, conferred by the 1-pyrrolidineethanol moiety, is the critical structural determinant of this enhanced solubility, facilitating its use in both aqueous and lipid-based vehicles.

Pharmaceutical Preformulation Salt Screening Solubility Enhancement

Formaldehyde Elimination: Pyrrolidine vs. Dimethylamine Catalysts

In the context of polyurethane production, tertiary amine catalysts containing N,N-dimethyl groups are industry standards but suffer from a critical flaw: oxidation in air leads to undesirable formaldehyde emissions [1]. A systematic study investigated structural modifications to mitigate this issue and identified the pyrrolidine derivative of commonly used N,N-dimethylated catalysts as 'the most promising candidate' [1]. Crucially, experimental emission measurements in model polyurethane systems demonstrated that 'formaldehyde emission was completely suppressed when pyrrolidine derivative was used as a catalyst' [1]. This represents a binary, qualitative improvement—from measurable formaldehyde release to non-detectable levels—achieved by substituting the N,N-dimethyl moiety with a pyrrolidine ring. The study also computationally and experimentally confirmed that this structural change preserves catalytic activity, validating the pyrrolidine derivative as a viable, low-emission replacement [1].

Polyurethane Manufacturing Low-Emission Catalysts Green Chemistry

Physicochemical Properties: 1-Pyrrolidineethanol vs. Pyrrolidine

The presence of the hydroxyethyl group fundamentally alters the physicochemical properties of 1-pyrrolidineethanol compared to its parent compound, pyrrolidine, with direct implications for its handling and use in industrial and laboratory settings [1][2]. Unsubstituted pyrrolidine is a highly volatile, strongly basic liquid with a boiling point of 87–88 °C and a density of 0.866 g/mL, which poses challenges in containment and precise metering [3]. In contrast, 1-pyrrolidineethanol is a significantly less volatile liquid with a boiling point of 79–81 °C at a reduced pressure of 13 mmHg and a density of 0.985 g/mL at 25 °C [1]. Its estimated water solubility exceeds 1,000,000 mg/L at 25 °C, a dramatic increase from the limited water compatibility of pyrrolidine . Furthermore, its logP (octanol-water partition coefficient) of 0.01240 and topological polar surface area (TPSA) of 23.47 Ų confirm its substantially higher polarity and hydrophilicity . These differences are class-level inferences derived from the structural modification but are critical for selecting the appropriate reagent for a given synthetic or formulation process.

Chemical Handling Process Chemistry Solvent Selection

Basicity Comparison: 1-Pyrrolidineethanol vs. Pyrrolidine

The basicity of an amine is a critical parameter governing its performance as a catalyst, nucleophile, or base in organic synthesis. Unsubstituted pyrrolidine, a secondary cyclic amine, is a relatively strong base, with the pKa of its conjugate acid reported as 11.3 [1]. The addition of an N-hydroxyethyl group to form 1-pyrrolidineethanol converts the amine from a secondary to a tertiary amine and introduces an electron-withdrawing oxygen atom in the side chain. While a direct experimental pKa value for 1-pyrrolidineethanol is not widely reported in primary literature, its class-level behavior as an N-alkylpyrrolidine suggests a significantly reduced basicity compared to pyrrolidine [2]. Predicted pKa values for structurally similar N-alkylpyrrolidines and related hydroxyethyl amines are often in the range of 14-15 (for the conjugate acid), indicating a weaker base . This reduction in basicity moderates its reactivity, making it a more selective and less aggressive reagent in reactions sensitive to strong base conditions, such as those involving base-labile functional groups or requiring precise pH control.

Catalyst Basicity Acid-Base Chemistry Reaction Selectivity

1-Pyrrolidineethanol: Key Application Scenarios


Diclofenac Epolamine Synthesis for Topical Analgesics

The most established and commercially significant use of 1-pyrrolidineethanol is as the epolamine counterion source for synthesizing diclofenac epolamine. The evidence demonstrates that this specific salt dramatically outperforms other common diclofenac salts in both water/lipid solubility and skin permeation [1][2]. This application scenario is not simply about forming a salt; it is about engineering a pharmaceutical ingredient with a specific, superior performance profile for topical and transdermal drug delivery. The epolamine salt's amphiphilic nature enables formulation into gels, creams, and patches that achieve therapeutic drug concentrations in underlying tissues (e.g., muscles and joints) far more effectively than sodium or potassium salts [2]. For procurement, this means that 1-pyrrolidineethanol is an irreplaceable raw material for any manufacturer aiming to produce a differentiated, high-efficacy topical NSAID product in a competitive market where skin delivery is the primary performance metric.

Low-Emission Polyurethane Foam Catalysts

The evidence from catalyst design studies positions 1-pyrrolidineethanol and its pyrrolidine-based derivatives as key building blocks for a new class of polyurethane catalysts [3]. This application scenario addresses the critical industry need to eliminate formaldehyde emissions from polyurethane foam products, a requirement driven by tightening regulations for indoor air quality. The unique value proposition is that these pyrrolidine-based catalysts achieve a qualitative elimination of formaldehyde emissions while maintaining the catalytic activity of traditional N,N-dimethylated amines [3]. This is a direct, performance-based selection criterion. For a polyurethane formulator or catalyst manufacturer, incorporating 1-pyrrolidineethanol or its derivatives into catalyst development is a pathway to creating products with a clear 'low-emission' label claim, backed by experimental evidence of complete formaldehyde suppression. This is a significant competitive differentiator in markets for mattresses, furniture, automotive seating, and spray foam insulation.

Aqueous and Polar Reaction Media Intermediate

The fundamental physicochemical differences between 1-pyrrolidineethanol and simpler amines like pyrrolidine or triethylamine define its utility as a synthetic intermediate in specific process conditions. Its high water solubility and miscibility with polar organic solvents, combined with its reduced basicity and volatility compared to pyrrolidine, make it a preferred reagent when reactions must be conducted in aqueous or mixed aqueous-organic media [4]. For example, in the synthesis of water-soluble dyes, agrochemicals, or pharmaceutical intermediates where an amine handle is needed but strong basicity would cause hydrolysis or other side reactions, 1-pyrrolidineethanol offers a 'Goldilocks' solution—sufficient nucleophilicity for desired transformations without the harshness of stronger bases. Its higher boiling point and density also facilitate easier handling and recovery in industrial-scale processes compared to the more volatile pyrrolidine, improving process safety and reducing fugitive emissions [4].

Corrosion Inhibitor for Aqueous Industrial Systems

The combination of a basic nitrogen center with a hydrophilic hydroxyethyl group makes 1-pyrrolidineethanol a candidate for corrosion inhibitor applications in aqueous systems, such as cooling water circuits or metalworking fluids . The amine group can adsorb onto metal surfaces, forming a protective film, while the hydroxyl group ensures good water solubility and compatibility. While direct comparative performance data against other amine-based corrosion inhibitors is limited in the available evidence, its physicochemical profile—specifically its high water solubility, stability in a neutral pH range (7.0-9.0), and tertiary amine character—positions it as a viable and potentially advantageous alternative to more volatile or less water-compatible amines like morpholine or cyclohexylamine . This application scenario is most relevant for formulators seeking a stable, water-miscible amine component that contributes to corrosion protection without the handling difficulties associated with highly volatile or poorly soluble amines.

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